Technical Guide: Physicochemical Properties, Synthesis, and Therapeutic Potential of 2-nitro-N-(2-phenylethyl)benzamide
Technical Guide: Physicochemical Properties, Synthesis, and Therapeutic Potential of 2-nitro-N-(2-phenylethyl)benzamide
Authored For: Senior Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-nitro-N-(2-phenylethyl)benzamide, a molecule of significant interest in synthetic and medicinal chemistry. While it is commercially available as a rare chemical for early discovery research, publicly available analytical data is scarce[1]. This document consolidates its core physicochemical properties, outlines a detailed, field-proven protocol for its synthesis, and explores its strategic importance as a synthetic intermediate for developing novel therapeutics. The guide is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this compound in drug discovery programs.
Compound Identification and Physicochemical Properties
2-nitro-N-(2-phenylethyl)benzamide is an organic compound featuring a benzamide core structure where the nitrogen atom is substituted with a phenylethyl group, and a nitro group is positioned at the ortho-position of the benzoyl ring.
Key Identifiers and Properties
The fundamental properties of the compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Chemical Name | 2-nitro-N-(2-phenylethyl)benzamide | - |
| CAS Number | 19209-03-1 | [1] |
| Molecular Formula | C₁₅H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 270.29 g/mol | [1] |
| Monoisotopic Mass | 270.10043 Da | [2] |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[O-] | [2] |
| InChI Key | LZACRFHFFFAFSW-UHFFFAOYSA-N | [2] |
Predicted Mass Spectrometry and Physicochemical Data
For researchers engaged in the synthesis and characterization of this molecule, predicted mass spectrometry data is invaluable for confirming its identity. The following table, derived from computational models, provides expected mass-to-charge ratios (m/z) for various adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 271.10771 |
| [M+Na]⁺ | 293.08965 |
| [M-H]⁻ | 269.09315 |
| [M]⁺ | 270.09988 |
| Data sourced from PubChem[2] |
Strategic Importance in Medicinal Chemistry
The 2-nitro-N-(2-phenylethyl)benzamide scaffold is a convergence of two moieties with significant precedence in drug development: the N-substituted benzamide and the aromatic nitro group.
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The Benzamide Core: N-substituted benzamides are a well-established class of compounds with a wide range of biological activities, including the ability to inhibit nuclear factor-kappaB (NF-kappaB) activity, a key pathway in inflammation and cancer[3].
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The Nitro Group as a Modulator: The strategic incorporation of a nitro group into a molecular structure is a common tactic in medicinal chemistry to enhance bioactivity[4]. The nitro group is a strong electron-withdrawing group that can modulate a compound's pharmacokinetics and serve as a pharmacophore for anti-microbial, anti-parasitic, and anti-cancer activities[4]. However, it is also recognized as a potential toxicophore, as its metabolic reduction can lead to reactive intermediates, a critical consideration in drug design[4].
Most importantly, the 2-nitro group serves as a versatile synthetic handle. It can be readily reduced to a 2-amino group, opening a pathway to a diverse library of 2-amino-N-phenethylbenzamide analogues. This is particularly relevant as related compounds are being actively investigated for conditions such as Irritable Bowel Syndrome (IBS), highlighting the therapeutic potential of this molecular family[5].
Proposed Synthesis and Characterization Protocol
Given that this compound is supplied for research without extensive analytical data, de novo synthesis is often necessary for larger quantities or for analogue development[1]. The most robust and logical approach is a two-step synthesis involving the acylation of 2-phenylethylamine with 2-nitrobenzoyl chloride.
Synthesis Workflow
The following diagram outlines the complete synthetic pathway, from the commercially available starting material (2-nitrobenzoic acid) to the final product.
Caption: Proposed two-step synthesis of 2-nitro-N-(2-phenylethyl)benzamide.
Step-by-Step Methodology
PART A: Synthesis of 2-Nitrobenzoyl Chloride Intermediate
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Rationale: The conversion of a carboxylic acid to a more reactive acid chloride is a standard and highly efficient method to facilitate amide bond formation. Thionyl chloride is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.
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Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzoic acid (1.0 eq) and dry toluene (approx. 5 mL per gram of acid).
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Carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
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After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
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The resulting crude 2-nitrobenzoyl chloride, typically a yellow oil or low-melting solid, is often used directly in the next step without further purification.
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PART B: Synthesis of 2-nitro-N-(2-phenylethyl)benzamide
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Rationale: This is a classic Schotten-Baumann reaction. The acid chloride is highly electrophilic and reacts readily with the nucleophilic amine. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
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Protocol:
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In a separate flask, dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the amine solution to 0°C in an ice bath.
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Dissolve the crude 2-nitrobenzoyl chloride from Part A in a minimal amount of the same anhydrous solvent.
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Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
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Protocol Validation and Characterization
To ensure the trustworthiness of this protocol, the identity and purity of the synthesized compound must be rigorously confirmed.
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Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
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Melting Point: Compare the experimentally determined melting point with literature values, if available.
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Spectroscopy:
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¹H and ¹³C NMR: Will confirm the structural integrity and connectivity of the molecule.
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Mass Spectrometry (MS): Will confirm the molecular weight, matching the values in Table 1.2.
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Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide C=O stretch (approx. 1650 cm⁻¹), N-H stretch (approx. 3300 cm⁻¹), and nitro group stretches (approx. 1520 and 1350 cm⁻¹).
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Conclusion and Future Outlook
2-nitro-N-(2-phenylethyl)benzamide is a compound with defined physicochemical properties and significant value as a precursor in pharmaceutical research. The synthesis protocol detailed herein provides a reliable and logical pathway for its production in a laboratory setting. The true potential of this molecule lies in its role as a key intermediate. The straightforward chemical reduction of its nitro group can unlock access to a new chemical space of 2-amino-N-phenethylbenzamide derivatives, which are promising candidates for screening in various therapeutic areas, including functional gastrointestinal disorders[5]. This guide provides the foundational knowledge for researchers to explore this promising scaffold further.
References
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PubChemLite. 2-nitro-n-(2-phenylethyl)benzamide (C15H14N2O3). [Link]
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Talele, T. T. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]
-
ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. [Link]
-
ChemBK. Benzamide, N-(2-phenylethyl)-. [Link]
-
National Institutes of Health. N-Phenethylbenzamide. [Link]
-
Nguyen, T. V., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
- Google Patents. The preparation method of N-(2'-aminophenyl)
-
ResearchGate. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]
-
Patsnap. Synthesis method of 2-nitro-4-substituted phenylacetic acid. [Link]
-
Saeed, A., et al. (2008). N-(2-Methyl-phen-yl)-2-nitro-benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Wikipedia. 2-Nitrodiphenylamine. [Link]
